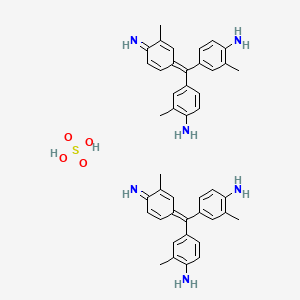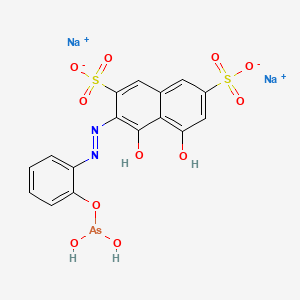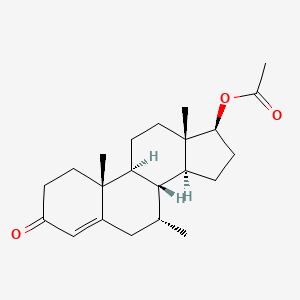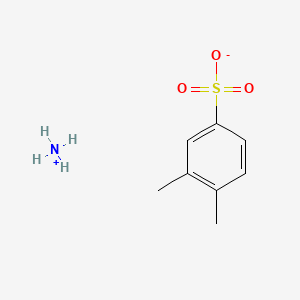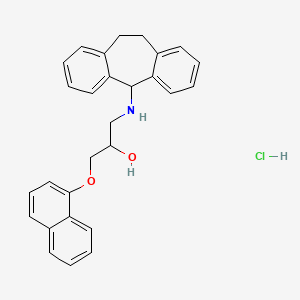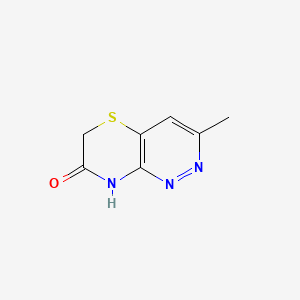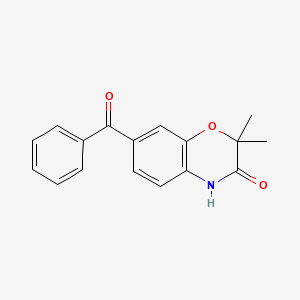
2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2-dimethyl-: is a synthetic organic compound belonging to the benzoxazine family. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of ortho-aminophenols with carboxylic acids or their derivatives: .
Use of catalysts such as Lewis acids: to facilitate the reaction.
Industrial Production Methods: Industrial production methods may involve:
Batch or continuous flow reactors: to ensure consistent quality and yield.
Optimization of reaction parameters: such as temperature, pressure, and solvent choice to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: including halogens or nucleophiles under appropriate conditions.
Major Products:
Oxidized derivatives: with altered electronic properties.
Reduced forms: with different functional groups.
Substituted compounds: with varied chemical functionalities.
Applications De Recherche Scientifique
Chemistry:
Intermediate in organic synthesis: for the preparation of more complex molecules.
Building block in the synthesis of polymers: and advanced materials.
Biology and Medicine:
Potential pharmacological activities: such as antimicrobial, anti-inflammatory, or anticancer properties.
Use in drug discovery: as a scaffold for designing new therapeutic agents.
Industry:
Application in the production of specialty chemicals: and materials with unique properties.
Use in the development of coatings, adhesives, and resins: .
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2-dimethyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Inhibition of specific enzymes: involved in disease processes.
Binding to receptors: to alter cellular signaling pathways.
Comparaison Avec Des Composés Similaires
2H-1,4-Benzoxazin-3(4H)-one: A parent compound with similar structural features.
Benzoxazole derivatives: Compounds with a similar benzoxazine core but different substituents.
Benzoxazepines: Compounds with an extended ring system.
Uniqueness:
Unique substituents: such as the 7-benzoyl and 2,2-dimethyl groups that confer distinct chemical and physical properties.
Specific reactivity and applications: that differentiate it from other benzoxazine derivatives.
Propriétés
Numéro CAS |
116337-60-1 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
7-benzoyl-2,2-dimethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H15NO3/c1-17(2)16(20)18-13-9-8-12(10-14(13)21-17)15(19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20) |
Clé InChI |
NLLZZPGHXJYMGH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



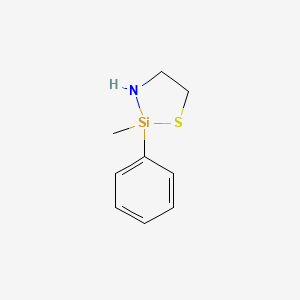

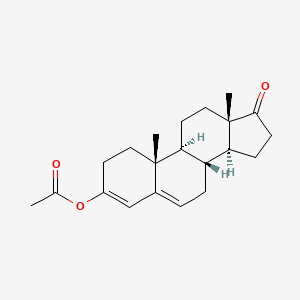
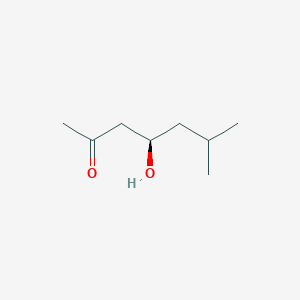
![4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B12704677.png)
